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Introduction

2-Methoxy-N-methylaniline is a valuable substituted aniline that serves as a key building

block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a

methoxy group ortho to an N-methylated amine on a benzene ring, provides a unique

combination of electronic and steric properties that are advantageous for the construction of

complex molecular architectures. This intermediate is particularly useful in the synthesis of

kinase inhibitors, antipsychotics, and other therapeutic agents. The presence of the N-methyl

group can enhance metabolic stability and modulate the pharmacological activity of the final

drug molecule. This document outlines the applications of 2-Methoxy-N-methylaniline in

pharmaceutical synthesis, providing detailed experimental protocols and quantitative data for

key transformations.

Synthetic Applications
2-Methoxy-N-methylaniline is a versatile precursor for the synthesis of a range of

pharmaceutical scaffolds. Its nucleophilic nitrogen atom readily participates in coupling

reactions, while the aromatic ring can be further functionalized.

1. Synthesis of Kinase Inhibitors:
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Substituted anilines are crucial components of many kinase inhibitors, often forming the "hinge-

binding" motif that interacts with the ATP-binding site of the kinase. 2-Methoxy-N-
methylaniline can be utilized in the synthesis of potent and selective kinase inhibitors. For

instance, in the development of inhibitors for Casein Kinase 2 (CSNK2A), a related compound,

2-methoxyaniline, was shown to be an effective isosteric replacement for larger heterocyclic

systems, improving overall kinase selectivity.[1] The N-methyl group in 2-Methoxy-N-
methylaniline can further enhance binding affinity and pharmacokinetic properties.

2. Precursor for Heterocyclic Scaffolds:

The aniline moiety is a common starting point for the construction of various nitrogen-

containing heterocycles, which are prevalent in medicinal chemistry.[2] Cyclization reactions

involving the amine and ortho-methoxy group can be envisioned to form benzoxazine or other

related heterocyclic systems.

3. Intermediate in the Synthesis of Bioactive Molecules:

While direct large-scale synthesis of blockbuster drugs from 2-Methoxy-N-methylaniline is not

widely documented, its structural motifs are present in various bioactive molecules. For

example, the related 2-(2-methoxyphenoxy)ethanamine is a key intermediate in the synthesis

of the beta-blocker Carvedilol.[3][4][5] Methodologies used for the synthesis and manipulation

of this related compound can often be adapted for 2-Methoxy-N-methylaniline.

Data Presentation
Table 1: N-Methylation of 2-Methoxyaniline to 2-Methoxy-N-methylaniline
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Method
Methylati
ng Agent

Reducing
Agent /
Catalyst

Solvent
Temperat
ure (°C)

Yield (%)
Referenc
e

Reductive

Amination

Formaldeh

yde (37%

aq.)

Sodium

Borohydrid

e (NaBH₄)

Methanol 0 to RT
~95%

(estimated)
[6]

Eschweiler

-Clarke

Formaldeh

yde /

Formic

Acid

- Water Reflux Variable [6]

Catalytic

N-

Methylation

Methanol
Ru(II)

Complex
- 140 High [7]

Table 2: Representative Reactions of Substituted Anilines in Pharmaceutical Synthesis

Reaction
Type

Substrate Reagents Product Yield (%) Reference

Amide

Coupling

4-Fluoro-2-

methoxyanilin

e

Carboxylic

Acid, EDCI,

HOBt

Amide >90% [6]

Buchwald-

Hartwig

Amination

2-methoxy-5-

nitroaniline

Aryl Halide,

Pd catalyst,

Ligand

Diaryl Amine 45-55% [1]

Suzuki

Coupling

2,6-

diiodopyrazin

e

(4-

(methoxycarb

onyl)phenyl)b

oronic acid

Substituted

Pyrazine
Modest [1]

Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-N-methylaniline via Reductive Amination
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This protocol is adapted from general procedures for the N-methylation of anilines.[6]

1. Materials:

2-Methoxyaniline

Formaldehyde (37% aqueous solution)

Sodium Borohydride (NaBH₄)

Methanol

Ethyl acetate

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

2. Procedure:

In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in methanol (25 mL).

Add aqueous formaldehyde solution (12 mmol, 1.0 mL) to the solution.

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Cool the reaction mixture to 0°C in an ice bath.

Slowly add sodium borohydride (15 mmol, 0.57 g) in small portions, maintaining the

temperature below 10°C.

After the addition is complete, remove the ice bath and stir the reaction at room temperature

for an additional 2-3 hours.

Slowly add water (20 mL) to quench the excess NaBH₄.
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Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Filter the solution and remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 2-Methoxy-N-methylaniline.

Protocol 2: Amide Coupling with 2-Methoxy-N-methylaniline

This protocol outlines a standard procedure for forming an amide bond, a common linkage in

many drug molecules.

1. Materials:

2-Methoxy-N-methylaniline

Carboxylic acid of interest

EDCI·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

HOBt (Hydroxybenzotriazole)

DIPEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide)

Ethyl acetate

1 N HCl (aqueous)

Saturated NaHCO₃ (aqueous)

Brine

Anhydrous Na₂SO₄
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2. Procedure:

Dissolve the carboxylic acid (1.0 mmol), EDCI·HCl (1.2 mmol), and HOBt (1.2 mmol) in DMF

(10 mL).

Add DIPEA (2.5 mmol) to the mixture and stir for 5 minutes.

Add 2-Methoxy-N-methylaniline (1.1 mmol) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

Wash the organic layer sequentially with 1 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2

x 20 mL), and brine (20 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel chromatography or recrystallization.
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Caption: Reductive amination workflow for the synthesis of 2-Methoxy-N-methylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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